12-[3-(Trifluoromethyl)benzoyl]-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene
Description
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Properties
IUPAC Name |
4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-17(19,20)11-3-1-2-10(6-11)16(24)23-12-4-5-15(23)13-8-21-9-22-14(13)7-12/h1-3,6,8-9,12,15H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZVQPKUYWGORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit tropomyosin receptor kinases (trks). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer.
Mode of Action
Similar compounds have been found to inhibit trka. TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain. Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways.
Biochemical Pathways
Similar compounds have been found to trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt. These pathways are associated with the proliferation, differentiation, and survival of cells.
Pharmacokinetics
A similar compound, c03, was found to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9. This suggests that the compound may have good bioavailability.
Biological Activity
The compound 12-[3-(Trifluoromethyl)benzoyl]-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene is a member of a class of triazatricyclo compounds that have garnered interest in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a trifluoromethyl group attached to a benzoyl moiety, which is critical for its biological interactions.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds with trifluoromethyl groups have been shown to enhance the potency of antimicrobial agents by increasing lipophilicity and altering membrane permeability.
- Anticancer Properties : Some triazatricyclo compounds have demonstrated inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The benzoyl moiety may facilitate interactions with various enzymes, potentially acting as a competitive inhibitor.
Antimicrobial Activity
A study conducted on related compounds showed that the introduction of trifluoromethyl groups significantly increased antimicrobial effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those for non-fluorinated analogs.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazine Analog A | 8 | Staphylococcus aureus |
| Triazine Analog B | 16 | Escherichia coli |
| Target Compound | 4 | Staphylococcus aureus |
Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound exhibited significant cytotoxicity. The IC50 value was determined to be approximately 10 µM, indicating potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| A549 | 20 |
Enzyme Inhibition
Preliminary assays suggest that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting 4-hydroxyphenyl-pyruvate dioxygenase (HPPD) , an enzyme crucial in tyrosine metabolism.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of fluorinated benzoyl derivatives highlighted the effectiveness of the target compound against resistant bacterial strains. The study concluded that structural modifications could lead to enhanced activity against pathogens.
- Case Study on Anticancer Properties : Research published in Journal of Medicinal Chemistry explored the anticancer effects of triazatricyclo compounds. The findings indicated that compounds with similar structures induced apoptosis in cancer cells via mitochondrial pathways.
Q & A
Q. How to interpret conflicting biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀). Cross-reference with structural analogs to identify SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
